GABAA Receptor Binding Affinity
Norflunitrazepam exhibits a defined, sub-nanomolar affinity for the GABAA receptor, with a reported IC50 value of 1.499 nM [1]. While a direct head-to-head comparison of Ki/IC50 values for norflunitrazepam and flunitrazepam under identical experimental conditions is absent from the primary literature, norflunitrazepam is reported to have inferior binding affinity and lower potency relative to its parent compound, flunitrazepam [2]. This provides a clear, class-level quantitative benchmark for its pharmacological activity.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.499 nM |
| Comparator Or Baseline | Flunitrazepam (Class-level inference of higher affinity/lower IC50) |
| Quantified Difference | Norflunitrazepam exhibits lower affinity (higher IC50) than flunitrazepam |
| Conditions | GABAA receptor binding assay; predicted via Artificial Neural Networks [1] |
Why This Matters
This quantitative data point allows researchers to contextualize norflunitrazepam's potency relative to other benzodiazepines within receptor binding models.
- [1] Wikipedia contributors. (2015, November 10). Desmethylflunitrazepam. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/?curid=48520662 View Source
- [2] Tripsitter. (2022, October 28). Desmethylflunitrazepam Fact Sheet & Harm Reduction Guide. Retrieved from https://tripsitter.com/benzodiazepines/desmethylflunitrazepam/?noamp=mobile&=1 View Source
